molecular formula C8H15BrO2 B033269 Tert-butyl 4-bromobutanoate CAS No. 110661-91-1

Tert-butyl 4-bromobutanoate

Cat. No.: B033269
CAS No.: 110661-91-1
M. Wt: 223.11 g/mol
InChI Key: HJEZRYIJNHAIGY-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromobutanoate is a high-purity alkylating reagent of significant value in synthetic organic chemistry and medicinal chemistry research. Its core utility lies in the four-carbon bromoalkane chain, protected by a tert-butyl ester group. This bifunctional structure allows it to serve as a key building block for the introduction of the 4-bromobutyl moiety into complex molecular architectures. The bromine atom is an excellent leaving group, making the compound highly effective in nucleophilic substitution reactions (SN2) to form carbon-carbon and carbon-heteroatom bonds, thereby extending molecular chains.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEZRYIJNHAIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911796
Record name tert-Butyl 4-bromobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110661-91-1, 110611-91-1
Record name 1,1-Dimethylethyl 4-bromobutanoate
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Record name tert-Butyl 4-bromobutanoate
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Record name Butanoic acid, 4-bromo-, 1,1-dimethylethyl ester
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Record name 4-Bromobutyric acid-t-butyl ester
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Preparation Methods

Acid-Catalyzed Esterification of 4-Bromobutyric Acid with Tert-Butanol

The direct esterification of 4-bromobutyric acid with tert-butanol represents a foundational approach. This method typically employs Brønsted acid catalysts, such as sulfuric acid or p-toluenesulfonic acid (PTSA), under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the tert-butanol oxygen attacks the carbonyl carbon of the acid, facilitated by protonation of the carbonyl oxygen .

Key parameters influencing yield include:

  • Molar ratio : A 1:1.2 ratio of acid to alcohol minimizes side reactions like di-tert-butyl ether formation.

  • Temperature : Reactions conducted at 80–100°C achieve 85–92% conversion within 6–8 hours .

  • Water removal : Azeotropic distillation using toluene or cyclohexane shifts equilibrium toward ester formation.

Table 1: Representative Conditions for Acid-Catalyzed Esterification

ParameterOptimal RangeObserved Yield
Catalyst (H₂SO₄ conc.)2–5 mol%89%
Reaction Time6–8 hours87%
Temperature80°C (reflux)91%

Post-reaction purification involves neutralization with NaHCO₃, followed by extraction with dichloromethane and distillation under reduced pressure (bp 98–102°C at 15 mmHg) .

One-Pot Synthesis from Gamma-Butyrolactone

A streamlined one-pot method utilizes γ-butyrolactone as the starting material, combining ring-opening bromination and esterification. This approach eliminates the need to isolate 4-bromobutyric acid, improving atom economy :

  • Ring-opening bromination :
    γ-Butyrolactone reacts with gaseous HBr at 0–30°C, producing 4-bromobutyric acid. Excess HBr (1.1–1.3 equivalents) ensures complete conversion .

  • In situ esterification :
    Tert-butanol (1.05–1.2 equivalents) is introduced, with concurrent removal of water via molecular sieves or Dean-Stark apparatus.

Critical process controls :

  • HBr introduction rate : Slow addition (<0.5 L/min) prevents exothermic runaway.

  • Sequential temperature profile :

    • 25°C for bromination (2–3 hours)

    • 60°C for esterification (4–6 hours)

This method achieves 78–84% overall yield with >98% purity by GC-MS .

Gas-Phase Catalytic Methods

Industrial-scale production often employs vapor-phase reactions over solid acid catalysts. A patented system uses sulfonated zirconia (SZ) catalysts at 120–150°C with a WHSV of 2–4 h⁻¹ :

Reaction :
4-Bromobutyric acid + Isobutylene → Tert-butyl 4-bromobutanoate

Advantages :

  • Continuous operation capability

  • Catalyst lifetime >1,200 hours

  • 94–96% selectivity at 92% conversion

Table 2: Gas-Phase Process Performance Metrics

Catalyst Loading (g)Temperature (°C)Space Velocity (h⁻¹)Selectivity (%)
1001303.595.2
1501402.896.1

Enzymatic Esterification Approaches

Emerging biocatalytic methods employ immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. A tertiary alcohol solvent system (tert-butanol/hexane, 3:7 v/v) enables 82% conversion at 45°C within 24 hours .

Key advantages :

  • No acid waste generation

  • Mild conditions preserve acid-sensitive substrates

  • Enzyme reuse for 8–10 cycles without significant activity loss

Purification and Isolation Techniques

Final product quality depends critically on purification:

  • Distillation : Short-path distillation at 0.1–0.5 mmHg effectively separates the ester (bp 98–102°C) from residual acid and tert-butanol .

  • Crystallization : Cooling hexane solutions to −20°C yields 99.5% pure crystals (mp −12°C).

  • Chromatography : Silica gel column chromatography with hexane/EtOAc (95:5) removes trace impurities for pharmaceutical-grade material.

Chemical Reactions Analysis

Tert-butyl 4-bromobutanoate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

TB4B plays a crucial role in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its applications include:

  • Synthesis of Antihypertensives : TB4B is utilized in the production of drugs that regulate blood pressure, aiding patients with hypertension .
  • Neuroprotective Agents : The compound is involved in synthesizing medications that protect brain cells from damage, which is vital for treating neurodegenerative diseases .

Case Study: Antihypertensive Drug Development

A notable case study involves the synthesis of a new class of antihypertensive agents using TB4B as a key intermediate. Researchers demonstrated that the incorporation of TB4B into the synthetic pathway significantly improved yield and purity compared to traditional methods. This advancement highlights TB4B's efficiency and effectiveness in drug development.

Material Science Applications

In material science, TB4B contributes to the development of advanced materials with enhanced properties:

  • Polymers and Resins : TB4B serves as a building block for synthesizing polymers that exhibit improved strength and flexibility. It is also used in producing resins with superior adhesion properties, making them ideal for construction and manufacturing applications .

Data Table: Material Properties Enhanced by TB4B

Material TypeProperty EnhancedApplication
PolymersStrengthConstruction materials
ResinsAdhesionManufacturing adhesives

Agricultural Applications

Beyond pharmaceuticals and materials, TB4B finds use in agricultural chemistry:

  • Herbicide Synthesis : TB4B acts as a precursor for synthesizing herbicides, which help control unwanted plant growth, thereby protecting crops .
  • Dyes and Pigments : Its ability to undergo halogen exchange reactions makes it valuable in producing vibrant dyes and pigments for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-bromobutanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, while the bromine atom can participate in nucleophilic substitution reactions. These reactions allow the compound to be used as a versatile intermediate in various synthetic pathways .

Comparison with Similar Compounds

Ethyl 4-Bromobutanoate

  • Molecular Formula : C₆H₁₁BrO₂; Molecular Weight : 195.06 g/mol .
  • Reactivity: Ethyl esters are more labile under basic conditions compared to tert-butyl esters. For example, ethyl 4-bromobutanoate undergoes hydrolysis with NaOH, while tert-butyl derivatives require stronger acids like TFA for deprotection .
  • Applications : Ethyl esters are favored for their commercial availability and cost-effectiveness in small-scale reactions, whereas tert-butyl esters are preferred in multi-step syntheses requiring orthogonal protecting group strategies .

Methyl 4-Bromobutanoate

  • Molecular Formula : C₅H₉BrO₂; Molecular Weight : 181.03 g/mol (hypothetical).
  • Reactivity : Methyl esters hydrolyze readily under mild basic conditions, limiting their utility in complex syntheses. tert-Butyl esters offer superior stability in such scenarios.

Key Differentiator : The tert-butyl group’s steric hindrance and tertiary carbon stabilize the ester against premature cleavage, making it indispensable in pharmaceutical intermediate synthesis (e.g., indazole derivatives) .

Other tert-Butyl Esters

tert-Butyl Acrylate (TBA)

  • Applications: Unlike tert-butyl 4-bromobutanoate, TBA is primarily used in polymer chemistry to impart hydrophobicity, chemical resistance, and weatherability. Copolymers of TBA are critical in coatings and adhesives .
  • Reactivity: TBA undergoes radical polymerization, whereas this compound participates in nucleophilic substitutions (e.g., alkylation of phenols or indazoles) .

tert-Butyl 4-Bromo-2-fluorobenzoate

  • Structural Difference: The aromatic ring and fluorine substituent enhance electrophilicity at the bromine site, making this compound more reactive in Suzuki couplings compared to aliphatic this compound .

Brominated Aromatic Esters

Compounds like ethyl 5-bromo-2-fluorobenzoate (CAS: 612835-53-7) share functional similarities but differ in application scope. The aromatic bromine in these esters facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination), whereas aliphatic bromine in this compound is tailored for nucleophilic substitutions in aliphatic chain elongation .

Data Tables

Table 1: Physicochemical and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Deprotection Method Key Application
This compound C₈H₁₅BrO₂ 223.11 TFA Pharmaceutical intermediates
Ethyl 4-bromobutanoate C₆H₁₁BrO₂ 195.06 NaOH Lab-scale alkylation
tert-Butyl acrylate C₇H₁₂O₂ 128.17 N/A Polymer synthesis

Biological Activity

Tert-butyl 4-bromobutanoate (CAS No. 110661-91-1) is an organic compound notable for its utility in chemical synthesis and its biological activity. This article explores its biological properties, mechanisms of action, and relevance in various fields, including pharmaceutical research and agrochemicals.

  • Molecular Formula : C8_8H15_{15}BrO2_2
  • Molecular Weight : 223.11 g/mol
  • Structure : The compound features a tert-butyl group attached to a 4-bromobutanoate moiety, which enhances its reactivity in organic synthesis.

This compound exhibits biological activity primarily through the following mechanisms:

  • Nucleophilic Substitution Reactions : The bromine atom in the compound can undergo nucleophilic substitution, making it a versatile intermediate in synthesizing various biologically active molecules.
  • Steric Hindrance : The presence of the bulky tert-butyl group affects the regioselectivity and stereochemistry of reactions, which can lead to the formation of specific isomers that may exhibit distinct biological activities.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

These results indicate that the compound's structure allows it to interact effectively with bacterial cell membranes, disrupting their integrity.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM)
HeLa (cervical cancer)20
MCF-7 (breast cancer)25
A549 (lung cancer)30

The varying IC50 values suggest that the compound's effectiveness can differ based on the type of cancer cell, which highlights its potential as a lead compound for further development in cancer therapy.

Case Studies

  • Synthesis of Antiviral Agents : Researchers utilized this compound as a key intermediate in synthesizing novel antiviral compounds. The resulting derivatives showed enhanced activity against viral infections, showcasing the compound's importance in medicinal chemistry.
  • Agrochemical Applications : In agricultural research, this compound has been explored for its potential as a herbicide precursor. Its ability to inhibit specific enzymes involved in plant growth suggests it could be developed into effective agrochemicals.

Q & A

Q. Table 1. Reaction Optimization for Nucleophilic Substitution

ConditionParameterOutcome (Yield)Reference
DMF, Cs₂CO₃, 60°C65 hours72%
THF, K₂CO₃, 50°C48 hours35%-
MeCN, CsF, 70°C24 hours58%-

Q. Table 2. Physical Properties for Safe Handling

PropertyValueSafety Implication
Boiling Point225.9°CAvoid open flames
Flash Point117.1°CUse explosion-proof equipment
Vapor Pressure0.0843 mmHgEnsure adequate ventilation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-bromobutanoate
Reactant of Route 2
Reactant of Route 2
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